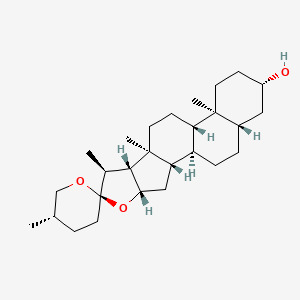
Neotigogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neotigogenin, also known as 25s-tigogenin, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, neotigogenin is considered to be a sterol lipid molecule. Neotigogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, neotigogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, neotigogenin can be found in fenugreek, garden tomato, and garden tomato (var. ). This makes neotigogenin a potential biomarker for the consumption of these food products.
Neotigogenin is a triterpenoid.
Aplicaciones Científicas De Investigación
Neogenin in Developmental and Adult Tissues
Neogenin is crucial in various developmental processes, especially in the nervous system. It is a cell adhesion molecule related to the DCC tumor suppressor gene product, playing a key role in axonal guidance within the embryonic nervous system. Neogenin is expressed widely in both neuronal and non-neuronal tissues during embryogenesis and in adult mouse tissues. This suggests its integral role in differentiation programs and cell migration events in many embryonic and adult tissues (Keeling, Gad, & Cooper, 1997).
Neogenin and Repulsive Guidance Molecules
Neogenin acts as a receptor for netrins and proteins of the repulsive guidance molecule (RGM) family, which are vital in several key developmental processes within the nervous system. It regulates neuron sensitivity to RGMa, with its shedding affecting neurite outgrowth and growth cone collapse. This suggests a role for neogenin in modulating the RGM-induced repulsive behavior of neurons (Okamura, Kohmura, & Yamashita, 2011).
Neogenin in Tumor and Neuroblastoma Cell Survival
Neogenin-1 (NEO1), a transmembrane receptor, is involved in various physiological processes including axonal guidance, angiogenesis, neuronal cell migration, and cell death. It plays a significant role in tumor progression, particularly in neuroblastoma cell survival and migration. High expression levels of NEO1 and Netrin-4 (NTN4) in primary neuroblastoma tumors are associated with poor survival rates (Villanueva et al., 2016).
Neogenin in Iron Homeostasis
Neogenin is critical in iron homeostasis. It regulates hemojuvelin (HJV) secretion and bone morphogenetic protein (BMP) signaling, affecting hepcidin expression and iron levels. In neogenin mutant mice, altered BMP signaling and low hepcidin levels lead to iron overload, indicating its essential role in iron regulation (Lee et al., 2010).
Neogenin in CNS Development
Neogenin also plays a multifaceted role in CNS development. It interacts with netrins and the RGM family to mediate axon guidance, tissue morphogenesis, angiogenesis, and myoblast differentiation. Its activation outcome is dependent on the ligand and developmental context, influencing processes like chemoattraction and repulsion of axons, cell adhesion, and neuronal differentiation (Wilson & Key, 2007).
Propiedades
Número CAS |
470-01-9 |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
GMBQZIIUCVWOCD-PUHUBZITSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
melting_point |
202-203°C |
Otros números CAS |
470-01-9 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



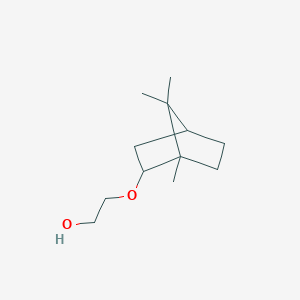
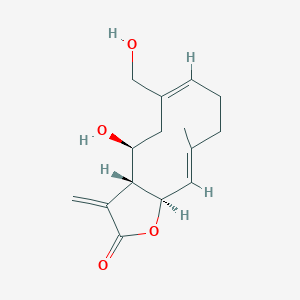
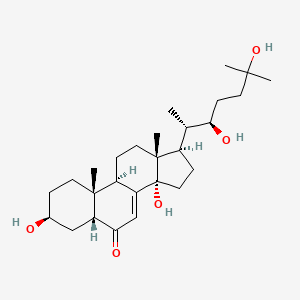
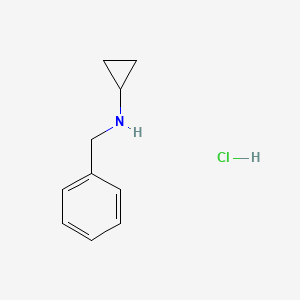
![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)
![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)
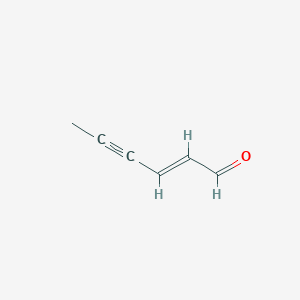
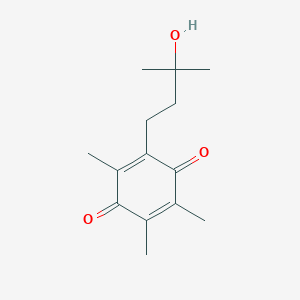

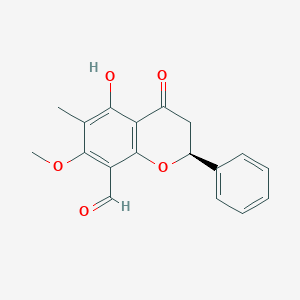
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
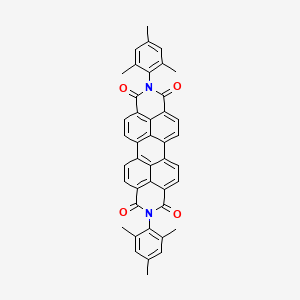
![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)